![molecular formula C20H16BrN3O3 B2889897 N-(3-acetylphenyl)-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 899989-72-1](/img/structure/B2889897.png)
N-(3-acetylphenyl)-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
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Description
N-(3-acetylphenyl)-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide, also known as BAY-678, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazine derivatives and has shown promising results in preclinical studies.
Scientific Research Applications
Synthesis of Novel Chemical Entities
- A study on the synthesis of new classes of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives revealed a general route for producing pyridazin-3-one derivatives with excellent yield. These compounds were further utilized to synthesize fused azines and naphthyridine derivatives, indicating their potential as intermediates for further chemical modifications (Ibrahim & Behbehani, 2014).
Antimicrobial Activity
- Research into novel sulphonamide derivatives, including acetamide derivatives, showed good antimicrobial activity. This suggests the potential of such compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).
Drug Metabolism Pathway Exploration
- Another study highlighted the conversion of acetaminophen to the bioactive N-acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system, revealing a novel drug metabolism pathway (Högestätt et al., 2005).
Antimicrobial and Antifungal Activity
- Novel derivatives of 2-hydrazinyl-N-N, diphenyl acetamide synthesized from diphenylamine showed significant antimicrobial and antifungal activities. This indicates their potential as leads for the development of new antimicrobial and antifungal agents (Kumar & Mishra, 2015).
Improvement and Synthesis Techniques
- Improvements in the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide were explored, resulting in a high yield and purity of the title compound. This study presents a safer, convenient, and cost-effective method suitable for scaling up production (Fenga, 2007).
properties
IUPAC Name |
N-(3-acetylphenyl)-2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O3/c1-13(25)14-4-3-7-17(11-14)22-19(26)12-24-20(27)9-8-18(23-24)15-5-2-6-16(21)10-15/h2-11H,12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGLFDJQJKKAGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide |
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